Trifloxystrobin -

Trifloxystrobin

Catalog Number: EVT-8923628
CAS Number:
Molecular Formula: C20H19F3N2O4
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trifloxystrobin is classified as a fungicide and is part of the strobilurin group. This classification is based on its mechanism of action, which disrupts the electron transport chain in mitochondria, leading to a halt in energy production within fungal cells. It is commercially available under various trade names and formulations, often combined with other active ingredients to enhance efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of trifloxystrobin involves several chemical reactions, typically starting from o-methylbenzyl chloride or o-methyl phenylacetonitrile. Various methods have been developed, each with its own advantages and challenges:

  1. Traditional Synthesis: Initial methods included multiple steps such as oximation, methylation, hydrolysis, bromination, and etherification. The yield from these processes has been reported to be around 30.8% to 55%, depending on the specific route and conditions used .
  2. Green Synthesis: More recent advancements focus on reducing waste and improving yields through greener methodologies. For instance, one method employs a water diversion treatment to minimize side reactions and enhance product quality . Another approach utilizes phosphine-containing ligands and organic bases for improved reaction rates and yields exceeding 90% .
  3. Challenges: Common issues in trifloxystrobin synthesis include high costs for raw materials, the generation of significant waste products, and the need for stringent safety measures due to corrosive reagents like concentrated sulfuric acid .
Chemical Reactions Analysis

Reactions and Technical Details

Trifloxystrobin undergoes various chemical reactions during its synthesis:

  1. Oximation: The conversion of carbonyl compounds into oximes.
  2. Methylation: The introduction of methyl groups into the molecular structure.
  3. Bromination: The addition of bromine to form key intermediates.
  4. Esterification: Formation of esters from acids and alcohols.

These reactions often require specific conditions such as temperature control and the use of solvents like DMF (dimethylformamide) or benzene .

Mechanism of Action

Process and Data

Trifloxystrobin acts primarily by inhibiting mitochondrial respiration in fungi through interference with the electron transport chain. This inhibition leads to:

  • Disruption of ATP production.
  • Induction of reactive oxygen species (ROS) formation.
  • Ultimately resulting in fungal cell death.

The specific target site within the mitochondrial complex III has been identified as crucial for its fungicidal activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in organic solvents such as acetone and methanol; low solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Range: Effective within a specific pH range conducive to its stability.

Relevant data regarding purity levels indicate that formulations can reach purities above 99% for effective agricultural use .

Applications

Scientific Uses

Trifloxystrobin is widely utilized in agriculture for protecting crops against various fungal pathogens. Its applications include:

  • Treatment of cereals, such as wheat and barley, against diseases like powdery mildew.
  • Use on fruits, including grapes and apples, to combat botrytis cinerea (grey mold).
  • Application on vegetables, providing protection from downy mildew.

In addition to agricultural uses, research continues into potential applications in other areas such as horticulture and turf management due to its broad-spectrum efficacy against fungal diseases .

Through ongoing research and development, trifloxystrobin remains a vital component in integrated pest management strategies aimed at sustainable agriculture practices.

Fungicidal Mechanisms & Biochemical Interactions

Mitochondrial Respiration Inhibition Dynamics in Target Fungi

Trifloxystrobin belongs to the strobilurin class of fungicides, which disrupt energy metabolism in fungal pathogens by targeting mitochondrial electron transport. Specifically, Trifloxystrobin inhibits the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain. This complex normally transfers electrons from ubiquinol (QH₂) to cytochrome c while pumping protons across the mitochondrial membrane to establish an electrochemical gradient [1] [4].

Trifloxystrobin binds to the quinol oxidation (Qo) site of cytochrome b, a critical subunit of Complex III. This binding prevents the oxidation of QH₂ by blocking electron transfer from ubiquinol to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c₁ [4] [7]. Consequently, electron flow between cytochromes b and c₁ is interrupted, collapsing the proton gradient essential for adenosine triphosphate (ATP) synthesis [1]. The inhibition kinetics show rapid effects: within minutes of exposure, fungal respiration declines by >90%, as measured by oxygen consumption assays [3].

Table 1: Effects of Trifloxystrobin on Key Mitochondrial Functions in Target Fungi

Mitochondrial ProcessInhibition MechanismConsequence
Ubiquinol oxidationBlocked electron transfer to Rieske ISPHalved electron flow through Complex III
Proton translocationDisrupted Q cycleReduced proton gradient across inner membrane
Cytochrome c reductionImpaired electron reception from Rieske ISPCollapsed downstream electron transport
Reactive oxygen species (ROS)Enhanced superoxide production due to electron leakageOxidative damage to cellular components

The interruption of electron flow also increases electron leakage, leading to elevated reactive oxygen species (ROS) production. ROS accumulation causes oxidative damage to lipids, proteins, and DNA, accelerating cellular dysfunction in fungal pathogens like Botrytis cinerea and Venturia inaequalis [1] [9].

Qo Site Binding Specificity in Cytochrome bc₁ Complex

Trifloxystrobin’s fungicidal specificity arises from its precise molecular interactions within the Qo pocket of cytochrome b. X-ray crystallography studies (e.g., PDB 3L70) reveal that Trifloxystrobin occupies a niche near the Glu-272 and Gly-143 residues in the Qo site, forming hydrogen bonds with the polypeptide backbone [5] [10]. Its methoxyimino group positions adjacent to the heme bₗ cofactor, while the trifluoromethylphenyl moiety anchors into a hydrophobic sub-pocket [7] [10].

This binding displaces the Rieske ISP head domain from its native position near cytochrome b. In uninhibited Complex III, the Rieske ISP shuttles between cytochrome b and cytochrome c₁ during electron transfer. Trifloxystrobin binding stabilizes the ISP in a fixed orientation ("c-socket position"), which sterically hinders ubiquinol access and prevents the conformational flexibility required for electron shuttling [7] [10].

Table 2: Structural Determinants of Trifloxystrobin Binding in Cytochrome b

Structural ElementRole in BindingConsequence of Mutation
Glycine-143 residueForms H-bond with methoxyimino groupG143A mutation causes high-level resistance
Glutamate-272 residueStabilizes trifluoromethylphenyl moietyE272K mutation reduces binding affinity
Hydrophobic sub-pocketAccommodates trifluoromethylphenyl groupF129L mutation decreases hydrophobic contact
Rieske ISP flexibilityDisplacement blocks ubiquinol oxidationNo known compensatory mutations

Resistance development in fungi frequently correlates with a G143A substitution in cytochrome b. This mutation introduces a bulkier alanine side chain that sterically clashes with Trifloxystrobin’s methoxyimino group, reducing binding affinity by >1,000-fold [9]. Notably, Basidiomycetes like Puccinia triticina exhibit natural insensitivity due to pre-existing polymorphisms in the Qo site [3] [9].

ATP Synthesis Disruption Pathways in Fungal Pathogens

By halting electron transport at Complex III, Trifloxystrobin collapses the proton motive force (PMF) across the mitochondrial inner membrane. The PMF normally drives ATP synthesis via F₀F₁-ATP synthase (Complex V). Depletion of the PMF reduces ATP production by >80% within 2 hours of exposure, as demonstrated in Mycosphaerella graminicola isolates using luminometric ATP assays [1] [4].

The energy depletion cascade triggers multisystem failure:

  • Ion homeostasis collapse: Reduced ATP diminishes H⁺-ATPase activity, disrupting cytoplasmic pH and membrane potential [2].
  • Biosynthesis arrest: Amino acid and nucleotide synthesis cease due to inadequate ATP supplies [4].
  • ROS-mediated damage: Superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) accumulate to cytotoxic levels, oxidizing lipids in mitochondrial and plasma membranes [1] [6].
  • Programmed cell death: Cytochrome c release from mitochondria activates caspases, inducing apoptosis in sensitive species like Alternaria solani [2].

Table 3: Metabolic Consequences of ATP Depletion in Fungi

Cellular ProcessATP-Dependent ComponentInhibition Outcome
Active transportH⁺-ATPase, ABC transportersLoss of membrane integrity, nutrient imbalance
Macromolecule synthesisDNA/RNA polymerases, aminoacyl-tRNA synthetasesHyphal growth arrest
Cell divisionSeptum formation, mitotic spindleAborted conidiation
DetoxificationGlutathione reductase, catalaseAccumulation of lipid peroxides (e.g., MDA)

Comparative Efficacy Against Ascomycetes vs. Basidiomycetes

Trifloxystrobin exhibits differential efficacy across fungal taxonomic groups, largely dictated by inherent variations in cytochrome b structure and metabolic flexibility.

Ascomycetes (e.g., Podosphaera xanthii, Mycosphaerella fijiensis) show high sensitivity, with EC₅₀ values typically ≤1 ppm. This sensitivity arises from:

  • Absence of alternative oxidase (AOX) pathways in most species [9]
  • Conserved G143 residue in cytochrome b [3] [9]
  • Limited capacity for enzymatic detoxification [3]

In contrast, many Basidiomycetes and Oomycetes display reduced sensitivity:

  • Sclerospora graminicola (Oomycete) exhibits EC₅₀ values of 2 μg/mL for zoospore motility inhibition, versus 0.5 μg/mL for Ascomycete conidia [3]
  • Rhizoctonia solani (Basidiomycete) maintains residual respiration via AOX pathways [9]
  • Ustilago maydis possesses intrinsic Qo site polymorphisms that reduce binding affinity [3]

Field efficacy studies confirm this divergence: Trifloxystrobin controls Ascomycete pathogens like apple scab (Venturia inaequalis) at 100–200 g/ha, whereas Basidiomycete rusts (Puccinia spp.) require higher doses or combination therapies [3]. Notably, Oomycetes like Sclerospora graminicola show intermediate susceptibility, with 95% sporulation inhibition at 2 μg/mL, attributed to their cytochrome b homology with Ascomycetes [3].

This taxonomic variation underscores the importance of target site genetics in predicting fungicide performance and managing resistance evolution.

Properties

Product Name

Trifloxystrobin

IUPAC Name

methyl 2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3

InChI Key

ONCZDRURRATYFI-UHFFFAOYSA-N

Solubility

In water, 0.610 mg/L at 25 °C
In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

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